molecular formula C18H17N2Na3O10 B1197837 Negram-citrat CAS No. 79449-95-9

Negram-citrat

Cat. No.: B1197837
CAS No.: 79449-95-9
M. Wt: 490.3 g/mol
InChI Key: ARIBVAIIFUNXFN-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Negram-citrat, chemically identified as Arimoclomol Citrate, is a citrate salt formulation of the small molecule arimoclomol. The compound is designed to enhance solubility and bioavailability for therapeutic applications. Arimoclomol functions as a heat shock protein (HSP) inducer, which stabilizes misfolded proteins and promotes cellular stress response pathways . This mechanism is particularly relevant in neurodegenerative and lysosomal storage disorders, such as amyotrophic lateral sclerosis (ALS) and Niemann-Pick disease type C (NPC).

Properties

CAS No.

79449-95-9

Molecular Formula

C18H17N2Na3O10

Molecular Weight

490.3 g/mol

IUPAC Name

trisodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C12H12N2O3.C6H8O7.3Na/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h4-6H,3H2,1-2H3,(H,16,17);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+1/p-3

InChI Key

ARIBVAIIFUNXFN-UHFFFAOYSA-K

SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+]

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+]

Other CAS No.

79449-95-9

Synonyms

citrated nalidixic acid
Mictral
nalidixic acid citrated
Negram-Citrat

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Profiles

Compound Molecular Formula Molecular Weight (g/mol) Pharmacological Class Key Mechanism
Arimoclomol Citrate C₁₉H₂₃ClN₄O₅·C₆H₈O₇ 665.05 Heat Shock Protein Inducer Stabilizes misfolded proteins
Sodium Citrate Na₃C₆H₅O₇ 258.06 Mineral/Electrolyte Alkalizes urine/blood pH
Citric Acid C₆H₈O₇ 192.12 Excipient/Acidulant Enhances drug solubility

Table 2: Clinical Indications and Outcomes

Compound Indications Clinical Stage Key Findings
Arimoclomol Citrate ALS, Niemann-Pick Disease Phase 2/3 Trials Potential delay in disease progression
Sodium Citrate Metabolic Acidosis, Kidney Stones Approved Therapy Effective pH modulation
Citric Acid Pharmaceutical formulations Adjuvant Use Improves API stability

Pharmacokinetic and Pharmacodynamic Insights

  • This compound : The citrate component likely enhances absorption, with preclinical data suggesting CNS penetration for neurodegenerative targets . Pharmacodynamic studies emphasize HSP70 upregulation, a biomarker for efficacy .
  • Sodium Citrate : Rapid renal excretion necessitates frequent dosing, contrasting with this compound’s sustained action in chronic conditions .
  • Citric Acid : Indirectly influences pharmacokinetics by modulating gastric and urinary pH, affecting drug ionization and absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.